molecular formula C11H11IN2O B8511715 N-cyclopropyl-7-iodo-6-methylbenzo[d]isoxazol-3-amine

N-cyclopropyl-7-iodo-6-methylbenzo[d]isoxazol-3-amine

Cat. No. B8511715
M. Wt: 314.12 g/mol
InChI Key: CDASCIKHRYJKRN-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

1,8-Diazabicyclo(5.4.0)-7-undecene (0.25 mL, 1.65 mmol) was added to N-cyclopropyl-2-fluoro-N′-hydroxy-3-iodo-4-methylbenzamidine (500 mg, 1.5 mmol) in anhydrous THF (2.0 mL) then heated in a microwave at 150° C. for 70 min. The solvents were evaporated and the residue was loaded on an ISCO column (40 g, eluted with 25-75% ethyl acetate in Hexanes) to provide the title compound as an off-white crystalline solid. MS (ESI, pos. ion) m/z: 315.0 (M+1).
[Compound]
Name
1,8-Diazabicyclo(5.4.0)-7-undecene
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[N:15][OH:16])[C:6]2[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([I:13])[C:7]=2F)[CH2:3][CH2:2]1>C1COCC1>[CH:1]1([NH:4][C:5]2[C:6]3[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([I:13])[C:7]=3[O:16][N:15]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
1,8-Diazabicyclo(5.4.0)-7-undecene
Quantity
0.25 mL
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
C1(CC1)NC(C1=C(C(=C(C=C1)C)I)F)=NO
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
WASH
Type
WASH
Details
the residue was loaded on an ISCO column (40 g, eluted with 25-75% ethyl acetate in Hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NOC2=C1C=CC(=C2I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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